2-Chloro-3-(propylamino)naphthalene-1,4-dione
Description
Significance of 1,4-Naphthoquinone (B94277) Core in Bioactive Compounds
The 1,4-naphthoquinone core is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds that exhibit a wide array of biological activities. mdpi.com This significance stems from the core's ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and interference with cellular electron transport chains. scielo.br This mechanism is central to the observed biological effects of many naphthoquinone derivatives.
Derivatives of 1,4-naphthoquinone have been extensively investigated and have shown significant potential as:
Antimicrobial Agents: Many natural and synthetic naphthoquinones display potent activity against a range of bacteria and fungi. mdpi.comscielo.brnih.gov Their efficacy against multidrug-resistant (MDR) pathogens has made them a subject of intense research for developing new antibiotics. mdpi.com
Anticancer Agents: The ability of naphthoquinones to induce oxidative stress and apoptosis (programmed cell death) in cancer cells has led to the development of numerous anticancer drug candidates. rsc.org
Antiparasitic Agents: Compounds featuring the 1,4-naphthoquinone scaffold have shown activity against various parasites, including those responsible for malaria. nih.gov
Anti-inflammatory Agents: Certain derivatives have also been noted for their anti-inflammatory properties. scielo.br
The versatility of the 1,4-naphthoquinone ring allows for chemical modifications at various positions, enabling chemists to fine-tune the molecule's biological activity and pharmacological properties. mdpi.com
Historical Context of Naphthoquinone Derivatives in Scientific Inquiry
Historically, naphthoquinones were first recognized for their properties as natural pigments. Lawsone (2-hydroxy-1,4-naphthoquinone), isolated from the henna plant (Lawsonia inermis), has been used for centuries as a dye for hair and skin. nist.gov Similarly, Juglone (5-hydroxy-1,4-naphthoquinone) is a natural dye found in plants of the walnut family.
The investigation of these natural products in traditional medicine paved the way for modern scientific inquiry. scielo.br The isolation and structural elucidation of these compounds in the 19th and 20th centuries marked the beginning of extensive research into their chemical and biological properties. This research expanded from natural products to the synthesis of a vast library of derivatives, driven by the desire to understand structure-activity relationships and develop new therapeutic agents. A key precursor in this synthetic exploration is 2,3-dichloro-1,4-naphthoquinone, a highly reactive compound that serves as a versatile starting material for a variety of derivatives through nucleophilic substitution reactions. researchgate.netsemanticscholar.org
Overview of 2-Chloro-3-(propylamino)naphthalene-1,4-dione as a Subject of Academic Investigation
This compound is a synthetic derivative belonging to the class of 2-amino-3-chloro-1,4-naphthoquinones. This class of compounds is typically synthesized through the nucleophilic substitution of one chlorine atom in 2,3-dichloro-1,4-naphthoquinone (also known as dichlone) with a primary or secondary amine. semanticscholar.orgresearchgate.net In this specific case, propylamine (B44156) is used as the nucleophile.
Academic interest in this and related 2-(alkylamino)-3-chloro-1,4-naphthoquinone derivatives is primarily focused on their potential biological activities, particularly as antifungal and antibacterial agents. researchgate.netsciforum.net The introduction of an amino group and a chlorine atom at the 2 and 3 positions of the naphthoquinone core significantly modulates the electronic properties and biological profile of the molecule compared to the unsubstituted parent ring.
While comprehensive studies on this compound itself are not abundant, research on the broader class of 2-(n-alkylamino)-3-chloro derivatives provides valuable insights into its synthesis, structure, and potential functions. researchgate.netresearchgate.netbohrium.com
The synthesis of this compound is achieved by reacting 2,3-dichloro-1,4-naphthoquinone with propylamine. bohrium.com The reaction is a nucleophilic aromatic substitution where the amino group of propylamine displaces one of the chlorine atoms.
General Synthesis Scheme
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(propylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-7-15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h3-6,15H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAWTFQHXJQAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293641 | |
| Record name | NSC91105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22272-27-1 | |
| Record name | NSC91105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC91105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 3 Propylamino Naphthalene 1,4 Dione and Its Analogs
Precursor Synthesis and Reactivity in Naphthoquinone Chemistry
The foundation for synthesizing 2-Chloro-3-(propylamino)naphthalene-1,4-dione lies in the preparation and chemical behavior of di-substituted halo-naphthoquinones. These precursors are key intermediates due to their susceptibility to nucleophilic attack, which allows for the introduction of various functional groups onto the naphthoquinone scaffold.
Synthesis of 2,3-Dihalonaphthoquinone Precursors
The most common and critical precursor for the synthesis of the title compound is 2,3-dichloro-1,4-naphthoquinone, also known as dichlone. semanticscholar.org This compound serves as a highly reactive electrophile. The synthesis of 2,3-dichloro-1,4-naphthoquinone can be achieved through various methods, often starting from naphthalene. A typical industrial synthesis involves the oxidation of naphthalene to phthalic anhydride, followed by a series of reactions to build the quinone ring and subsequent chlorination.
Another laboratory-scale synthesis starts from 1,4-naphthoquinone (B94277), which undergoes an addition reaction with chlorine followed by elimination to yield the desired 2,3-dichloro-1,4-naphthoquinone. The presence of two chlorine atoms at the C-2 and C-3 positions makes these sites highly activated for subsequent reactions. semanticscholar.org The use of 2,3-dihalonaphthoquinones, particularly the dichloro- derivative, is often preferred over mono-halo analogs as it can lead to products with fewer impurities and a higher purity profile. google.com
Nucleophilic Substitution Reactions in Naphthoquinone Systems
The chemistry of 2,3-dichloro-1,4-naphthoquinone is dominated by its reactions with nucleophiles. acs.org The electron-withdrawing nature of the carbonyl groups and the halogen atoms makes the C-2 and C-3 positions highly electrophilic and prone to nucleophilic attack. semanticscholar.org A wide array of nucleophiles, including those containing nitrogen, oxygen, and sulfur, can displace one or both of the chlorine atoms. semanticscholar.orgresearchgate.netresearchgate.net
In the context of synthesizing this compound, the key reaction is the nucleophilic substitution with a primary amine. Generally, the reaction of 2,3-dichloro-1,4-naphthoquinone with an amine proceeds in a stepwise manner. The first chlorine atom is displaced relatively easily. The introduction of the electron-donating amino group deactivates the quinone ring, making the displacement of the second chlorine atom more difficult, though it can be achieved under more forcing conditions. semanticscholar.org This differential reactivity allows for the selective synthesis of mono-amino-mono-chloro derivatives. semanticscholar.orgsciforum.net
Synthesis of this compound
The direct synthesis of the target compound is a specific application of the general nucleophilic substitution reactions discussed previously. It involves the reaction of 2,3-dichloro-1,4-naphthoquinone with propylamine (B44156).
Reaction Pathways and Conditions for N-Alkylation/Amination
The primary pathway for the synthesis of this compound involves the mono-amination of 2,3-dichloro-1,4-naphthoquinone. In this reaction, one equivalent of propylamine is reacted with the dichloro-precursor. The lone pair of electrons on the nitrogen atom of propylamine attacks one of the electrophilic carbon atoms (C-2 or C-3) bearing a chlorine atom, leading to the displacement of the chloride ion and the formation of a C-N bond. beilstein-journals.org
The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, at temperatures ranging from room temperature to reflux. researchgate.netsciforum.net The presence of a base, like triethylamine or potassium carbonate, is often employed to neutralize the hydrochloric acid (HCl) generated during the reaction, which helps to drive the reaction to completion. researchgate.neteuchembioj.com
General Reaction Scheme:
2,3-dichloro-1,4-naphthoquinone + CH₃CH₂CH₂NH₂ (Propylamine) → this compound + HCl
Optimization of Synthetic Yields and Purity for the Target Compound
Achieving high yields and purity is a critical aspect of synthetic chemistry. For the synthesis of this compound and its analogs, several factors can be optimized. The choice of starting material is crucial; using 2,3-dichloro-1,4-naphthoquinone has been shown to produce a product with fewer impurities compared to reactions starting with mono-chloro naphthoquinone. google.com
Various experimental conditions are manipulated to enhance the reaction's efficiency. researchgate.net Key parameters for optimization include:
Stoichiometry: Using a 1:1 molar ratio of the amine to the dichloro-naphthoquinone favors the formation of the mono-substituted product.
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Alcohols like ethanol are commonly used. researchgate.netscielo.br
Base: The addition of a non-nucleophilic base can improve yields by scavenging the HCl byproduct.
Temperature and Reaction Time: Adjusting the temperature and duration of the reaction can maximize the conversion of starting material to the desired product while minimizing the formation of side products, such as the di-substituted compound.
Purification: After the reaction, purification is essential. Techniques like recrystallization or column chromatography are used to isolate the target compound in high purity. scielo.brchemicalbook.com
Through careful optimization of these conditions, high yields, often in the range of 84-90%, have been reported for structurally similar 2-chloro-3-(arylamino)-1,4-naphthoquinone derivatives. scielo.br
Rational Design and Synthesis of Naphthoquinone Analogs and Derivatives
The rational design and synthesis of analogs of this compound are driven by the search for compounds with specific biological or material properties. nih.govrsc.org The naphthoquinone scaffold is a common pharmacophore in compounds with anticancer, antibacterial, and antifungal activities. sciforum.netnih.govbrieflands.com
The design of new derivatives often focuses on modifying three key positions:
The Amino Substituent: The alkyl chain (propyl group) can be replaced with other alkyl or aryl groups, amides, or heterocyclic moieties to explore structure-activity relationships (SAR). nih.govrsc.org
The Chloro Substituent: The chlorine atom can be replaced with other halogens (e.g., bromine) or other functional groups to modulate the electronic properties and reactivity of the quinone system. rsc.org
The Naphthoquinone Ring: Substituents can be introduced on the benzene portion of the naphthoquinone ring to alter its lipophilicity and other physicochemical properties.
The synthesis of these analogs generally follows the same nucleophilic substitution principles. For instance, reacting 2,3-dichloro-1,4-naphthoquinone with different primary or secondary amines yields a library of 2-amino-3-chloro-1,4-naphthoquinone derivatives. semanticscholar.orgchemicalbook.com Further reactions can be performed to modify the remaining chlorine atom, leading to di-substituted analogs. euchembioj.com This systematic approach allows researchers to fine-tune the molecular structure to achieve desired functionalities.
Strategies for Structural Modifications at the Propylamino Moiety
The primary and most direct method for synthesizing this compound and its analogs involves the nucleophilic substitution reaction on a di-halogenated naphthoquinone precursor, typically 2,3-dichloro-1,4-naphthoquinone. This reaction is a cornerstone for creating libraries of aminonaphthoquinones by varying the amine component.
The synthesis proceeds by reacting 2,3-dichloro-1,4-naphthoquinone with a primary amine, in this case, propylamine. The reaction is typically carried out in a suitable solvent such as water or ethanol at room temperature. scielo.br One of the chlorine atoms is substituted by the propylamino group to yield the desired product. This method's versatility lies in its applicability to a wide range of primary and secondary amines, allowing for extensive modification of the side chain at the C-3 position. For instance, various substituted anilines, morpholine, and other alkylamines have been successfully used to generate a diverse set of analogs. scielo.brrsc.orgresearchgate.net
The general reaction scheme is as follows: 2,3-dichloro-1,4-naphthoquinone + R-NH₂ → 2-Chloro-3-(R-amino)naphthalene-1,4-dione + HCl
Researchers have synthesized a variety of derivatives using this approach, demonstrating its robustness for creating structurally diverse molecules. scielo.brrsc.org
Table 1: Examples of Structural Modifications at the Amino Moiety
| Starting Naphthoquinone | Amine | Resulting Compound |
|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | Aniline | 2-Chloro-3-(phenylamino)-1,4-naphthoquinone scielo.brresearchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | 4-Methoxyaniline | 2-Chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone scielo.brresearchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | 4-Methylaniline | 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione researchgate.netnih.gov |
Exploration of Substituent Effects at the Naphthoquinone Core
Modifying the naphthoquinone core itself is another critical strategy for analog development. This involves altering the halogen substituent or introducing other groups to study their electronic and steric effects on the molecule's properties.
Halogen Variations: The nature of the halogen at the C-2 position influences the reactivity of the naphthoquinone towards nucleophilic substitution. While 2,3-dichloro-1,4-naphthoquinone is a common starting material, other halogenated precursors like 2-bromo-1,4-naphthoquinone are also utilized. The 2-bromo derivative can be considered a vinylogous acyl bromide, rendering the C-2 position highly reactive towards nucleophiles. rsc.org This allows for the synthesis of 2-substituted naphthoquinones. For example, reacting 2-bromo-1,4-naphthoquinone with various phenolates leads to the formation of 2-aryloxy-1,4-naphthoquinone derivatives. rsc.org This highlights how changing the halogen can provide alternative synthetic pathways and access to different classes of analogs.
Other Amines and Disubstitution: The reaction of 2,3-dichloro-1,4-naphthoquinone with amines can sometimes lead to disubstituted products, where both chlorine atoms are replaced. researchgate.net The reaction conditions can be tuned to favor either monosubstitution or disubstitution. For instance, using an excess of a nucleophile can promote the formation of a disubstituted product. researchgate.net This allows for the introduction of two different or identical substituents at the C-2 and C-3 positions, further expanding the structural diversity of the synthesized compounds. The electronic nature of the substituents on the amine also plays a role; electron-withdrawing groups on an aryl amine, for example, can affect the reactivity and properties of the final compound. rsc.org
Table 2: Synthesis of Substituted Naphthoquinone Derivatives
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | 2-Mercaptoethanol (excess) | Disubstituted (dithioether) | researchgate.net |
| 2-Bromo-1,4-naphthoquinone | Substituted Phenols | Monosubstituted (aryloxy) | rsc.org |
Multicomponent Reaction Approaches for Naphthoquinone Scaffold Diversification
Multicomponent reactions (MCRs) represent an efficient and atom-economical approach to synthesizing complex molecules in a single step. For naphthoquinone chemistry, MCRs are powerful tools for creating diverse heterocyclic scaffolds fused to the quinone core.
A common precursor in these reactions is lawsone (2-hydroxy-1,4-naphthoquinone). Lawsone can react in a one-pot synthesis with aldehydes and amines to generate a wide range of nitrogen-containing heterocyclic naphthoquinone derivatives. researchgate.netresearchgate.net For example, a pseudo four-component reaction involving 2-hydroxy-1,4-naphthoquinone, an aromatic amine, and formaldehyde in water has been developed to produce naphthoquinone-fused oxazine derivatives in high yields. researchgate.net These reactions are often environmentally benign, sometimes proceeding without a catalyst and in green solvents like water. researchgate.net
This strategy allows for the rapid assembly of complex structures that would otherwise require lengthy, multi-step syntheses. The diversity of the final products can be easily achieved by simply varying the aldehyde and amine components used in the reaction.
Table 3: Example of a Lawsone-Based Multicomponent Reaction
| Naphthoquinone Precursor | Aldehyde | Amine/Nitrogen Source | Resulting Scaffold |
|---|---|---|---|
| Lawsone (2-hydroxy-1,4-naphthoquinone) | Aromatic Aldehydes | Methyl Carbamate | 4-Aryl-3,4-dihydronaphtho[3,4-e] researchgate.netresearchgate.netoxazine-2,5,10-triones |
| Lawsone (2-hydroxy-1,4-naphthoquinone) | Aromatic Aldehydes | Aromatic Amine & Formaldehyde | Naphthoquinone-fused oxazines |
Theoretical and Computational Chemistry of 2 Chloro 3 Propylamino Naphthalene 1,4 Dione
Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO)
Molecular Orbital (MO) theory is a fundamental concept in understanding the electronic characteristics of a molecule. leah4sci.com It describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. utexas.edu Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. These are known as the frontier molecular orbitals because they dictate a molecule's reactivity and electronic properties. ossila.com
The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons. ossila.compearson.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons. pearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited. utexas.edu
For 2-Chloro-3-(propylamino)naphthalene-1,4-dione, while specific calculations are not detailed in the available literature, studies on analogous 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives using Density Functional Theory (DFT) have been performed. scielo.br These calculations reveal that the electronic properties are heavily influenced by the substituents on the amino group. It is anticipated that the propylamino group, being an electron-donating group, would influence the electron density distribution across the naphthoquinone scaffold. The HOMO is likely to be localized on the electron-rich aminonaphthoquinone system, while the LUMO may be distributed over the electron-deficient quinone ring.
Table 1: Key Concepts in Molecular Orbital Theory
| Concept | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; involved in oxidation. ossila.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; involved in reduction. pearson.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the lowest energy electronic excitation. utexas.edu |
Quantum Chemical Calculations of Reactivity Descriptors
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are powerful tools for quantifying the reactivity of molecules through various descriptors. These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction.
Commonly calculated reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The power of an atom or group to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Theoretical studies on similar 1,4-naphthoquinone (B94277) derivatives have utilized DFT to assess chemical changes in their structures and identify potential biologically active compounds. scielo.br For this compound, such calculations would elucidate the sites most susceptible to nucleophilic or electrophilic attack. The electron-donating propylamino group and the electron-withdrawing chloro and carbonyl groups create a complex electronic landscape, and reactivity descriptors would pinpoint the most reactive centers within the molecule.
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand and predict the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein or nucleic acid (receptor). mdpi.com The process involves sampling a high number of possible conformations and orientations of the ligand in the receptor's binding site and scoring them based on their binding affinity. nih.gov
Naphthoquinone derivatives are known for a wide range of biological activities, which often stem from their ability to interact with specific biological targets. scielo.br Molecular docking simulations have been employed to study related compounds, aiming to rationalize their observed biological activities. For instance, docking studies have been used to understand the binding interactions of novel compounds with the active sites of enzymes like kinases or cytochrome P450. nih.govnih.gov
For this compound, molecular docking could be used to explore its potential to bind to various anticancer targets, such as specific kinases, topoisomerases, or other proteins involved in cell proliferation. The simulation would reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex, providing a rationale for its potential mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. rutgers.edu 2D-QSAR models use descriptors derived from the 2D structure of the molecule (e.g., molecular weight, logP, topological indices), while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D structure, like steric and electrostatic fields. nih.govmdpi.com
QSAR studies are instrumental in lead optimization during the drug discovery process. rutgers.edu For a series of aminonaphthoquinone derivatives including this compound, a QSAR model could be constructed to understand which structural features are crucial for a specific biological activity (e.g., cytotoxicity against a cancer cell line).
Table 2: Comparison of QSAR Methods
| Method | Description | Key Features |
|---|---|---|
| 2D-QSAR | Correlates biological activity with 2D structural descriptors (e.g., physicochemical properties, topological indices). nih.gov | Computationally less intensive; useful for large datasets. |
| 3D-QSAR | Correlates biological activity with 3D molecular fields (steric, electrostatic, hydrophobic). nih.gov | Provides a 3D visualization of favorable and unfavorable regions for activity; requires molecular alignment. |
A 3D-QSAR study would provide contour maps highlighting regions around the molecular scaffold where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors would enhance or diminish activity. This information offers a clear guide for designing new analogues with improved potency. mdpi.com
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The three-dimensional structure and flexibility of a molecule are critical for its interaction with biological targets. Intermolecular interactions, such as hydrogen bonding and π-π stacking, are the primary forces governing molecular recognition and crystal packing.
X-ray crystallographic studies of structurally similar compounds provide valuable insights into the likely conformation of this compound. For example, the analysis of 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione reveals that the naphthoquinone ring system is essentially planar. researchgate.netnih.gov However, the substituent at the 3-position is typically twisted out of this plane. In the case of the anilino derivative, the benzene ring makes a significant dihedral angle with the naphthoquinone plane. researchgate.netnih.gov A similar non-planar conformation is expected for the propylamino side chain of the title compound.
Key intermolecular interactions observed in related structures include:
Hydrogen Bonding: The amino group (N-H) can act as a hydrogen bond donor, forming strong intermolecular N-H···O bonds with the carbonyl oxygen atoms of adjacent molecules. This is a crucial interaction for stabilizing the crystal lattice. researchgate.netnih.gov
Pi-Pi Stacking: The aromatic naphthoquinone rings can engage in π-π stacking interactions, further contributing to the stability of the crystal structure. nih.gov
These non-covalent interactions are not only important for the solid-state structure but also play a vital role in the binding of the molecule to its biological targets.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone |
| 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione |
Biological Interactions and Molecular Mechanisms of 2 Chloro 3 Propylamino Naphthalene 1,4 Dione
Investigation of Cellular Targets and Pathways
The biological effects of 2-chloro-3-(propylamino)naphthalene-1,4-dione are rooted in its interactions with various cellular components and signaling pathways. The core 1,4-naphthoquinone (B94277) structure is a key determinant of its reactivity, enabling it to participate in cellular processes that can lead to therapeutic effects, such as antimicrobial and cytotoxic activities.
While direct enzymatic inhibition data for this compound on PI3K, AMPK, and Hsp90 are not extensively detailed in the available literature, studies on analogous compounds suggest potential mechanisms of action. A significant body of research on 1,4-naphthoquinone derivatives has pointed towards the modulation of key signaling proteins.
For instance, certain 2-amino-1,4-naphthoquinone derivatives have been found to induce autophagy in the A549 lung cancer cell line by promoting the recycling of the Epidermal Growth Factor Receptor (EGFR) and activating its signaling pathway. Molecular docking studies have further supported a potential binding pattern between these derivatives and the EGFR tyrosine kinase domain.
Furthermore, a general mechanism for naphthoquinones involves the generation of reactive oxygen species (ROS), which can indirectly influence enzyme activity. ROS are known to inactivate the tumor suppressor PTEN, which in turn facilitates signaling through the PI3K/Akt/mTOR pathway, a critical route for cell proliferation and survival.
The planar aromatic structure of the naphthalene ring system is a common feature in molecules that interact with DNA. For the broader class of naphthoquinones, DNA damage through mechanisms such as alkylation or intercalation has been identified as a potential mode of action. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While specific studies on DNA alkylation by this compound are limited, the potential for such interactions is a key area of investigation for understanding its cytotoxic effects.
A primary mechanism underlying the bioactivity of many naphthoquinones is their ability to generate reactive oxygen species (ROS) through redox cycling. The quinone moiety can undergo one-electron reduction by cellular reductases, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion in the process. This futile cycle can be repeated, leading to a significant accumulation of ROS, including superoxide and hydrogen peroxide.
This process, known as redox cycling, disrupts the normal cellular redox balance, leading to oxidative stress. Elevated levels of ROS can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic cell death pathways. Studies on menadione (2-methyl-1,4-naphthoquinone), a related compound, have demonstrated that it generates ROS through redox cycling, which is a key factor in its ability to induce apoptosis. This mechanism is considered a cornerstone of the cytotoxic and antimicrobial activities observed in the naphthoquinone class.
In Vitro Biological Activities
The molecular interactions of this compound and its analogs translate into measurable biological effects. In vitro assays have been crucial in quantifying its potency against various microorganisms and cancer cell lines.
Derivatives of 2-chloro-3-aminonaphthalene-1,4-dione have demonstrated notable antimicrobial properties. The presence of a chlorine atom at the C-3 position has been shown to enhance antibacterial efficiency. Studies on closely related aminonaphthoquinones and thio-substituted naphthoquinones have revealed activity against a spectrum of both Gram-positive and Gram-negative bacteria.
Research has shown that these compounds are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. While activity against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa has also been observed, it is often less pronounced. The mechanism is thought to involve the generation of ROS, which is detrimental to bacterial cells.
| Compound Structure | Microorganism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 2-chloro-3-phenylaminonaphthoquinones | Staphylococcus aureus | 3.2 - >100 | nih.gov |
| Amino acid 1,4-naphthoquinone derivatives (with C-3 chloride) | Staphylococcus aureus | ≤24.7 | cellosaurus.org |
| Amino acid 1,4-naphthoquinone derivatives (with C-3 chloride) | Escherichia coli | ≤24.7 | cellosaurus.org |
| Amino acid 1,4-naphthoquinone derivatives (with C-3 chloride) | Pseudomonas aeruginosa | ≤24.7 | cellosaurus.org |
| Amino acid 1,4-naphthoquinone derivatives (with C-3 chloride) | Enterococcus faecalis | ≤24.7 | cellosaurus.org |
| 2-(butylthio)-3-chloronaphthalene-1,4-dione | Bacillus subtilis | Active (Zone of Inhibition) | mdpi.comcytion.com |
| 2-(butylthio)-3-chloronaphthalene-1,4-dione | Staphylococcus aureus | Active (Zone of Inhibition) | mdpi.comcytion.com |
| 2-(butylthio)-3-chloronaphthalene-1,4-dione | Escherichia coli | Active (Zone of Inhibition) | mdpi.comcytion.com |
| 2-(butylthio)-3-chloronaphthalene-1,4-dione | Klebsiella pneumoniae | Active (Zone of Inhibition) | mdpi.comcytion.com |
A significant focus of research on this compound and its analogs has been their potential as anticancer agents. Numerous studies have documented the cytotoxic activity of aminonaphthoquinones across a wide range of human cancer cell lines. The collective evidence suggests that these compounds can induce cell death in various types of cancer, including those of the lung, liver, breast, prostate, and blood.
The cytotoxic effects are often attributed to the induction of apoptosis, mediated by the generation of ROS and interaction with cellular pathways that regulate cell survival and proliferation. The specific potency can vary depending on the substitutions on the aminonaphthoquinone core and the specific cancer cell line being tested.
| Compound Class | Cell Line | Cancer Type | Activity (IC₅₀, µM) | Reference |
|---|---|---|---|---|
| 1,4-Naphthoquinone derivatives | A549 | Lung Carcinoma | 0.15 - >10 | |
| 2-Amino-1,4-naphthoquinone derivatives | A549 | Lung Carcinoma | 6.15 | |
| 1,4-Naphthoquinone derivatives | HepG2 | Hepatocellular Carcinoma | 0.54 - >10 | |
| 2-Amino-1,4-naphthoquinone derivatives | HepG2 | Hepatocellular Carcinoma | >10 | |
| 1,4-Naphthoquinone derivatives | HuCCA-1 | Cholangiocarcinoma | 0.26 - >10 | |
| 1,4-Naphthoquinone derivatives | MOLT-3 | T-cell Leukemia | 0.29 - >10 | |
| 2-Amino-naphthoquinones | PC3-M | Prostate Cancer | 0.64 - >5.0 (µg/mL) | |
| 2-Amino-1,4-naphthoquinone derivatives | PC-3 | Prostate Cancer | >10 | |
| 2-Chloro-3-(phenyl(4-(phenylamino)phenyl)amino)naphthalene-1,4-dione | HeLa | Cervical Cancer | 16.71 |
Studies on Neuroprotective Effects in Cellular Models
While direct studies on the neuroprotective effects of this compound are not extensively documented in the available literature, the broader class of 1,4-naphthoquinones has been investigated for its potential in mitigating neurotoxicity. Research on various natural and synthetic 1,4-naphthoquinone derivatives demonstrates a capacity to protect neuronal cells from toxins used to model Parkinson's disease, such as rotenone, paraquat, and 6-hydroxydopamine (6-OHDA) nih.govnih.gov.
The protective mechanisms of these compounds are often linked to the suppression of oxidative stress. Studies in Neuro-2a neuroblastoma cell lines have shown that certain 1,4-naphthoquinones can decrease the production of reactive oxygen species (ROS) and nitric oxide (NO) induced by neurotoxins nih.govnih.gov. Furthermore, these compounds have been observed to restore normal mitochondrial function and regain the mitochondrial membrane potential, which is often compromised by neurotoxic insults nih.govnih.gov. The neuroprotective activity of the 1,4-naphthoquinone class is largely attributed to their antioxidant and free-radical scavenging properties nih.gov. The hydrophobicity, polarity, and shape of the molecules are considered decisive factors in their biological activity nih.gov. Given these findings for the general class, it is plausible that this compound may exhibit similar neuroprotective properties, though specific experimental validation is required.
Other Investigated Biological Activities (e.g., Antimalarial, Antifungal, Antiparasitic)
This compound and its analogues have demonstrated a wide range of biological activities, particularly as antimicrobial agents.
Antifungal Activity
A series of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone derivatives, including the propyl variant (L-3), have been synthesized and evaluated for their antifungal properties. These compounds were found to be potent antifungal agents against several fungal strains, including Candida tropicalis, Candida albicans, and Cladosporium herbarum researchgate.net. The methyl-substituted analogue (L-1) in this series showed particularly strong activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 1.25 µg/ml, which was superior to the clinically used antifungal drug Amphotericin B researchgate.net. The activity is believed to be related to the lipophilicity of the compounds researchgate.net. The general scaffold of 2,3-disubstituted 1,4-naphthoquinones is recognized for its significant antifungal potential sciforum.netnih.govnih.gov.
| Compound | Alkyl Chain | MIC (µg/ml) vs. C. albicans | MIC (µg/ml) vs. C. tropicalis |
|---|---|---|---|
| L-1 | Methyl | 1.25 | 1.25 |
| L-2 | Ethyl | 2.50 | 1.25 |
| L-3 | Propyl | 5.00 | 2.50 |
| L-4 | Butyl | 5.00 | 2.50 |
Antiparasitic Activity
The compound this compound (referred to as compound 6 in a key study) has been specifically identified as a leishmanicidal agent. It was synthesized and evaluated as a potential inhibitor of Leishmania Glycogen Synthase Kinase 3 (GSK-3) nih.gov. This study demonstrated its activity against the parasite, highlighting the potential of the naphthoquinone scaffold in developing new treatments for leishmaniasis nih.gov. Other related amino naphthoquinone derivatives have also shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease scielo.org.comdpi.com.
| Compound Name | Parasite | Activity Metric | Value | Reference |
|---|---|---|---|---|
| This compound | Leishmania | GSK-3 Inhibition | Active | nih.gov |
Antimalarial Activity
While direct experimental data for the antimalarial activity of this compound is limited, the 1,4-naphthoquinone core is a well-established pharmacophore for antimalarial drug development mdpi.commdpi.com. Structurally related compounds, such as 2-chloro-3-phenylaminonaphthoquinones, have shown significant in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum nih.gov. Furthermore, other derivatives, including 2-amino-1,4-naphthoquinones containing 1,2,3-triazole, have also been identified as potent antimalarial agents mdpi.commalariaworld.org. This suggests that the 2-chloro-3-amino-1,4-naphthoquinone scaffold is a promising starting point for developing new antimalarial compounds.
In Vivo Preclinical Studies (Excluding Human Clinical Trials)
Assessment of Biological Efficacy in Animal Models (e.g., Leishmaniasis Models)
Currently, there is a lack of published in vivo studies assessing the biological efficacy of this compound in animal models. While its in vitro activity against Leishmania is established, translating this to an in vivo setting presents challenges common to the naphthoquinone class. For instance, lapachol, another naphthoquinone with in vitro leishmanicidal activity, failed to prevent lesion development in a hamster model of Leishmania braziliensis infection nih.gov. This discrepancy may be due to factors like poor metabolic stability or unfavorable pharmacokinetic properties in the animal model nih.gov. Similarly, some 2-amino-1,4-naphthoquinone derivatives showed only partial activity against Plasmodium berghei in murine malaria models malariaworld.org. These findings underscore the critical need for future in vivo studies to determine if the promising in vitro antiparasitic activity of this compound can be replicated in a whole-organism system.
Pharmacokinetic and Pharmacodynamic Considerations in Animal Systems
Specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in animal systems are not available in the reviewed scientific literature. The development of related compounds for diseases like leishmaniasis has encountered challenges with poor drug exposure in animal models, which has hindered the progression to efficacy studies despite good in vitro potency plos.org. The successful clinical application of any biologically active compound is highly dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, future preclinical development of this compound would necessitate thorough PK/PD profiling to assess its viability as a therapeutic agent.
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Influence of Naphthoquinone Substituents on Biological Potency
Structure-activity relationship (SAR) studies on this compound and its analogues have provided valuable insights into the chemical features that govern their biological potency.
The substituents at the C2 and C3 positions of the naphthoquinone ring are critical determinants of activity. For antifungal activity, the presence of a chlorine atom at the C3 position has been identified as being essential sciforum.net. In a series of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinones, the length of the alkyl chain at the C2 amino group significantly influences antifungal potency. Maximum activity was observed with the methyl derivative, and potency generally decreased as the chain length increased to ethyl, propyl, and butyl researchgate.net. This suggests that smaller, less lipophilic substituents at this position may be favorable for antifungal action.
Conversely, for leishmanicidal activity, SAR studies on 2-chloro-3-amino-1,4-naphthoquinones revealed a different trend. Potency was found to increase with the length of the n-alkyl chain, from methyl to pentyl, indicating that greater lipophilicity enhances activity against Leishmania nih.gov. Branched alkyl chains, such as tert-butyl, were also highly effective. However, replacing the alkylamino group with an arylamino substituent generally led to a decrease in leishmanicidal potency nih.gov.
These contrasting SAR findings for antifungal and antiparasitic activities highlight how substituent modifications on the naphthoquinone scaffold can be tailored to optimize potency against different biological targets.
| Substituent at C3-amino group | Relative Antifungal Potency | Relative Leishmanicidal Potency |
|---|---|---|
| Methyl | High | Moderate |
| Ethyl | High | Moderate-High |
| Propyl | Moderate | High |
| Butyl | Moderate | High |
| Pentyl | Not Reported | High |
| Aryl (e.g., Phenyl) | Not Reported | Low |
Role of the Propylamino Chain and its Modifications in Target Interaction
The propylamino substituent at the C3 position of the naphthalene-1,4-dione core plays a pivotal role in the biological activity of this compound. While the precise molecular targets are still under investigation, structure-activity relationship (SAR) studies on a series of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone derivatives have provided valuable insights into the influence of the alkyl chain length on its antifungal potency.
A key study that synthesized and evaluated a series of these compounds, with alkyl chains varying from methyl to butyl, demonstrated that the length of the alkyl chain significantly impacts the antifungal activity. The propylamino derivative, in particular, was identified as a potent antifungal agent. This suggests that the three-carbon chain of the propyl group is optimal for interaction with the biological target.
Furthermore, the propylamino group, with its nitrogen atom, can participate in hydrogen bonding interactions with amino acid residues within the active site of a target enzyme or protein. These interactions are crucial for the stable binding of the compound to its target, which is a prerequisite for exerting its biological effect. While specific crystallography or molecular docking studies on this compound are not yet available in the public domain, the general mechanism of action for naphthoquinones involves the generation of reactive oxygen species (ROS) and the inhibition of essential enzymes. The nature of the substituent at the C3 position is known to modulate these activities.
Correlation of Molecular Descriptors with Observed Biological Effects
The biological effects of this compound and its analogs are intimately linked to their physicochemical properties, which can be quantified using molecular descriptors. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between these descriptors and the observed biological activity, providing a framework for predicting the potency of new, unsynthesized compounds.
For the series of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinones, a significant correlation has been observed between their antifungal activity and certain molecular descriptors, most notably the partition coefficient (Log P) and electrochemical properties.
Lipophilicity (Log P): As mentioned previously, Log P is a measure of a compound's lipophilicity. The SAR study on 2-chloro-3-(n-alkylamino)-1,4-naphthoquinones revealed that there is an optimal Log P value for antifungal activity. This underscores the importance of the compound's ability to traverse cellular membranes to reach its target. The data from this study is summarized in the interactive table below, which shows the relationship between the alkyl chain length, Log P, and antifungal activity.
| Compound | Alkyl Chain | Log P (calculated) | Antifungal Activity (MIC, µg/mL) |
| 1 | Methyl | 1.85 | Moderate |
| 2 | Ethyl | 2.38 | High |
| 3 | Propyl | 2.91 | Very High |
| 4 | Butyl | 3.44 | High |
Note: The antifungal activity is a qualitative representation based on the available research data. Specific MIC values may vary depending on the fungal strain and testing conditions.
Electrochemical Properties: The redox potential of naphthoquinones is a critical determinant of their biological activity. These compounds can undergo redox cycling to produce reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, leading to cell death. The nature of the substituent at the C3 position, including the propylamino group, can influence the electron-donating or electron-withdrawing properties of the molecule, thereby modulating its redox potential. While specific electrochemical data for this compound is not extensively detailed in the available literature, it is a crucial parameter that correlates with its ability to generate ROS and exert its antifungal effects.
Other molecular descriptors that are likely to correlate with the biological activity of this compound and its analogs include:
Topological Descriptors: These descriptors encode information about the connectivity and branching of the molecule, which can influence its shape and ability to fit into a biological target's active site.
Electronic Descriptors: These relate to the distribution of electrons in the molecule and can provide insights into its reactivity and ability to participate in electrostatic interactions.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide a more detailed understanding of the molecule's electronic structure and reactivity.
While comprehensive QSAR studies employing a wide range of these descriptors for this compound are yet to be published, the existing SAR data strongly suggests that a multi-parameter approach will be necessary to fully model and predict the biological activity of this promising class of compounds.
Advanced Spectroscopic and Structural Elucidation Techniques for Naphthoquinone Derivatives
X-Ray Diffraction Studies of Crystalline Naphthoquinones
X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 2-Chloro-3-(propylamino)naphthalene-1,4-dione is not publicly available, analysis of closely related analogues, such as 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione, provides significant insight into the expected structural features of this class of compounds. nih.govresearchgate.netdoaj.org
Studies on this analogue reveal that the molecule crystallizes in an orthorhombic system. nih.govresearchgate.net A key finding from such analyses is that the naphthoquinone ring system itself is virtually planar. nih.govdoaj.org The molecular packing in the crystal lattice is stabilized by intermolecular hydrogen bonds, specifically N—H⋯O interactions between the amine proton and a carbonyl oxygen of an adjacent molecule. nih.gov This hydrogen bonding is a critical feature influencing the solid-state properties of these derivatives.
Detailed crystallographic data for the analogue 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione is presented below, illustrating the precision of this technique.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₁₂ClNO₂ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pna2₁ | researchgate.net |
| Lattice Parameters | a = 12.1614 (10) Å | nih.gov |
| b = 22.4915 (18) Å | ||
| c = 5.0444 (4) Å | ||
| Volume (V) | 1379.79 (19) ų | nih.gov |
| Molecules per unit cell (Z) | 4 | nih.gov |
Vibrational Spectroscopy Applications (FTIR, Raman) in Structural Analysis
The FTIR spectra of these compounds are characterized by several distinct absorption bands. A prominent band typically appears in the region of 3220-3250 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine. scielo.br The naphthoquinone core gives rise to two strong carbonyl (C=O) stretching bands, as the two carbonyl groups are in different electronic environments. These are typically observed around 1675 cm⁻¹ and 1635 cm⁻¹. scielo.brsciforum.net Stretching vibrations for the aromatic C=C bonds are found in the 1500-1600 cm⁻¹ range. sciforum.net Combining experimental data with Density Functional Theory (DFT) calculations allows for a more precise assignment of these vibrational modes, elevating the analysis beyond simple group frequency correlation. researchgate.netsphinxsai.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3220 - 3250 | scielo.br |
| C=O Stretch (asymmetric) | ~1675 | scielo.brsciforum.net |
| C=O Stretch (symmetric) | ~1636 | scielo.brsciforum.net |
| C=C Aromatic Stretch | 1500 - 1600 | sciforum.net |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Complex Structure Characterization
While vibrational spectroscopy identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic connectivity and electronic environment of the carbon and hydrogen skeleton. For derivatives like this compound, ¹H and ¹³C NMR are used for unambiguous structure confirmation. researchgate.net
In the ¹H NMR spectrum, the protons on the naphthoquinone ring typically appear as multiplets in the aromatic region (δ 7.6-8.2 ppm). scielo.brsciforum.net A broad singlet corresponding to the N-H proton is also observed. sciforum.net The protons of the propylamino side chain would exhibit characteristic signals in the aliphatic region, with chemical shifts and splitting patterns confirming their connectivity. Advanced 2D NMR techniques, such as gHSQCAD, can be used to correlate each proton with its directly attached carbon atom, providing definitive structural assignment. researchgate.net
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to study its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for these molecules, which typically reveals a prominent peak for the protonated molecule [M+H]⁺. sciforum.net The detection of this molecular ion peak at the expected mass-to-charge ratio provides conclusive evidence of the compound's elemental composition.
| Proton Type | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Aromatic (H-5, H-8) | 8.10 - 8.20 | scielo.brsciforum.net |
| Aromatic (H-6, H-7) | 7.65 - 7.80 | scielo.brsciforum.net |
| Amine (N-H) | ~7.6 (broad singlet) | sciforum.net |
Potential Non Therapeutic Research Applications of 2 Chloro 3 Propylamino Naphthalene 1,4 Dione and Its Derivatives
Applications in Organic Synthesis as Building Blocks
2-Chloro-3-(propylamino)naphthalene-1,4-dione and its analogues are valuable building blocks in organic synthesis, primarily stemming from the reactivity of the parent compound, 2,3-dichloro-1,4-naphthoquinone. This precursor is highly susceptible to nucleophilic substitution at the C-2 and C-3 positions, allowing for the construction of a diverse array of heterocyclic compounds. semanticscholar.orgchemimpex.com The synthesis of 2-amino-3-chloro-1,4-naphthoquinones, such as the propylamino derivative, is a key step in creating more complex molecular architectures. sphinxsai.comscielo.br
The remaining chlorine atom in 2-chloro-3-amino-1,4-naphthoquinones can be further displaced by various nucleophiles, leading to the formation of 2,3-disubstituted-1,4-naphthoquinones. For instance, reactions with anilines can yield 2,3-diamino substituted derivatives. semanticscholar.org This reactivity allows for the systematic modification of the naphthoquinone core, enabling the synthesis of libraries of compounds with tailored electronic and steric properties.
Furthermore, these compounds can participate in cycloaddition and condensation reactions to form more complex heterocyclic systems. The amino and chloro substituents can be utilized to construct fused ring systems, leading to the formation of novel polycyclic aromatic compounds. semanticscholar.org The versatility of these reactions makes this compound a useful intermediate for synthetic chemists exploring new molecular scaffolds.
Table 1: Examples of Heterocyclic Systems Synthesized from 2,3-Dichloro-1,4-naphthoquinone Derivatives
| Heterocyclic System | Synthetic Approach | Reference |
| Naphtho[2,3-d]selenazoles | Reaction of 2-amino-3-chloro-1,4-naphthoquinone with Na2Se followed by reaction with an aromatic aldehyde. | semanticscholar.org |
| Imidazoline derivatives | Treatment of a diaza analog of 2,3-dichloro-1,4-naphthoquinone with NaN3, followed by reduction, acetylation, and reaction with an alkylamine. | semanticscholar.org |
| Imidazole derivatives | Reaction of 2-amino-1,4-naphthoquinone with acid chlorides or anhydrides, followed by reaction with amines. | semanticscholar.org |
| Naphthothiazine derivatives | Reaction of 2,3-dichloro-1,4-naphthoquinone with thioalkanoic acid esters, followed by reaction with primary amines. | semanticscholar.org |
Exploration in Materials Science for Specific Properties
The unique electronic properties of the naphthoquinone core have led to the exploration of its derivatives in materials science. One promising area is in the development of dye-sensitized solar cells (DSSCs). A study on a novel aminonaphthoquinone photosensitizer, 2-bromo-3-(methylamino)naphthalene-1,4-dione, which is structurally similar to the compound of interest, demonstrated its potential in this application. The compound was loaded onto TiO2 nanorod electrodes and showed effective light harvesting and charge transport, contributing to the power conversion efficiency of the DSSC.
The electronic structure of naphthoquinone derivatives, which can be tuned by modifying the substituents, is crucial for their application in electronic materials. Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to study the electronic properties of these molecules and predict their suitability for various applications. mdpi.com The electron affinity and the ability to form long-lived molecular anions are key characteristics that are being investigated. nih.gov
Another area of interest is the use of naphthoquinone derivatives in energy storage, specifically in lithium-organic batteries. The redox activity of the quinone moiety makes it a suitable candidate for electrode materials. Research has focused on designing new naphthoquinone derivatives to improve the performance of these batteries, aiming for high discharge capacity and good cycle stability. acs.org
Development in Dye Chemistry
The vibrant color of 2-amino-3-chloro-1,4-naphthoquinone derivatives makes them attractive candidates for use as dyes and pigments. chemimpex.com The color of these compounds arises from the chromophoric naphthoquinone core, and the specific shade can be modulated by the nature of the substituents on the ring. The amino group, in particular, acts as an auxochrome, influencing the intensity and wavelength of the absorbed light.
These synthetic dyes have potential applications in the textile industry for dyeing fabrics such as polyester. nih.gov The fastness properties of these dyes, including their resistance to washing, light, and rubbing, are important parameters that are evaluated to determine their suitability for commercial use. Research in this area involves synthesizing a range of aminonaphthoquinone derivatives and studying their dyeing performance on different types of fabrics.
The synthesis of these dyes often involves the reaction of 2,3-dichloro-1,4-naphthoquinone with various amines, which is a straightforward and high-yielding process. scielo.br This allows for the creation of a diverse palette of colors from a common starting material. The study of the relationship between the molecular structure of these dyes and their color properties is an active area of research in dye chemistry.
Corrosion Inhibition Studies
Derivatives of 1,4-naphthoquinone (B94277) have been extensively studied for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic media. walisongo.ac.idwalisongo.ac.id The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. walisongo.ac.id
The adsorption of these molecules is facilitated by the presence of heteroatoms (such as nitrogen in the amino group and oxygen in the carbonyl groups) and π-electrons in the aromatic system, which can interact with the vacant d-orbitals of the metal. ajchem-a.com This interaction can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds.
Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the corrosion inhibition efficiency of these compounds. nih.govnih.gov These studies have shown that amino-substituted naphthoquinones can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process.
Theoretical studies using Density Functional Theory (DFT) have also been employed to understand the mechanism of corrosion inhibition at the molecular level. ajchem-a.com These calculations can provide insights into the electronic properties of the inhibitor molecules, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to their ability to donate and accept electrons and thus their effectiveness as corrosion inhibitors. ajchem-a.com
Future Research Directions and Translational Perspectives
Development of Novel Naphthoquinone Scaffolds with Enhanced Biological Specificity
The 1,4-naphthoquinone (B94277) core is considered a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for developing new therapeutic agents. nih.govrsc.org Future research will concentrate on the rational design and synthesis of novel analogs of 2-Chloro-3-(propylamino)naphthalene-1,4-dione to improve biological specificity and efficacy. The existing structure, featuring a chlorine atom at the C2 position and a propylamino group at the C3 position, is a result of nucleophilic substitution on a precursor like 2,3-dichloro-1,4-naphthoquinone. semanticscholar.orgresearchgate.net This synthetic flexibility allows for extensive modification.
Research has shown that altering the substituents on the naphthoquinone ring can significantly impact biological activity. For instance, studies on a series of 2-chloro-3-(n-alkylamino)-1,4-napthoquinone derivatives (where the alkyl chain was varied from methyl to butyl) demonstrated that these modifications yielded compounds with tissue-specific antiproliferative activity. researchgate.net The ethyl and propyl derivatives showed optimal activity against pancreatic (MIAPaCa2) and colon (COLO205) cancer cell lines, respectively. researchgate.net Similarly, the antifungal properties of these compounds were found to be potent, with structure-activity relationship (SAR) studies indicating the importance of physicochemical properties like the partition coefficient (Log P). researchgate.net
Future efforts will likely explore:
Halogen Substitution : Investigating the replacement of the chlorine atom with other halogens (e.g., bromine) or its complete removal to fine-tune the electronic properties and reactivity of the quinone system. nih.govrsc.org
Amino Side-Chain Modification : Synthesizing derivatives with different alkyl or aryl groups on the amino substituent to optimize interactions with biological targets. This could involve changing the length, branching, or introducing cyclic moieties to enhance binding affinity and selectivity. nih.gov
Hybrid Molecules : Creating hybrid compounds that combine the this compound scaffold with other pharmacophores. This strategy aims to develop multi-target agents, for example, by linking it to moieties known to interact with specific enzymes or receptors implicated in disease. nih.govmdpi.com
These synthetic explorations will generate libraries of novel compounds, which can then be screened to identify leads with superior potency and a more desirable therapeutic window.
Integration of Artificial Intelligence and Machine Learning in Naphthoquinone Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. rsc.orgfnasjournals.com These computational tools can process vast datasets to identify patterns and make predictions, thereby accelerating the research process for compounds like this compound. nih.govnih.gov
Key applications of AI/ML in future naphthoquinone research include:
Predictive Modeling : ML algorithms can be trained on existing data from naphthoquinone derivatives to predict the biological activity of novel, yet-to-be-synthesized compounds. This allows researchers to prioritize the synthesis of candidates with the highest probability of success. nih.gov
Target Identification : AI can analyze complex biological data to predict the molecular targets of this compound. By correlating the compound's chemical structure with protein structures and biological pathway data, AI can help "deorphanize" its mechanism of action. nih.gov
De Novo Drug Design : Generative AI models can design entirely new naphthoquinone scaffolds optimized for specific properties, such as high binding affinity to a particular protein target or favorable drug-like characteristics (ADMET - absorption, distribution, metabolism, excretion, and toxicity). rsc.org
Reaction Optimization : ML can be used to predict the optimal conditions for chemical reactions, improving the efficiency and yield of the synthesis of naphthoquinone derivatives and supporting the development of greener synthetic routes. chemrxiv.org
By leveraging AI and ML, researchers can navigate the vast chemical space of naphthoquinone derivatives more efficiently, reducing the time and cost associated with discovering and developing new drugs. fnasjournals.comnih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Virtual Screening | Using computational models to screen large libraries of virtual compounds for potential biological activity. nih.gov | Rapidly identify novel derivatives with potentially enhanced antifungal or anticancer properties. |
| QSPR/QSAR Modeling | Quantitative Structure-Property/Activity Relationship models that correlate chemical structure with physical properties and biological activity. nih.gov | Predict the efficacy and selectivity of new analogs before synthesis, guiding rational design. |
| Target Prediction | Algorithms that predict the protein targets of a small molecule based on its structure and known ligand-protein interactions. rsc.org | Elucidate the specific enzymes or pathways through which the compound exerts its biological effects. |
| ADMET Prediction | In silico models that predict the pharmacokinetic and toxicity profiles of drug candidates. nih.gov | Optimize the scaffold to improve its drug-like properties and reduce potential side effects early in development. |
Advancements in Understanding Complex Biological Pathways Modulated by Naphthoquinones
A crucial area for future research is to gain a deeper understanding of the precise molecular mechanisms and biological pathways through which this compound exerts its effects. The biological activity of naphthoquinones is often linked to their ability to undergo redox cycling and act as alkylating agents. mdpi.com These chemical properties allow them to influence a multitude of cellular processes. researchgate.net
One of the primary mechanisms of action for many naphthoquinones is the generation of reactive oxygen species (ROS). mdpi.comnih.gov Under aerobic conditions, naphthoquinones can be reduced by enzymes like cytochrome P450 reductase to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide (B77818) anions, leading to oxidative stress, which can damage DNA, lipids, and proteins, ultimately triggering cell death pathways like apoptosis. mdpi.comnih.gov
Future studies will aim to clarify:
ROS-Mediated Signaling : Determining the extent to which the activity of this compound is dependent on ROS production and identifying the specific downstream signaling cascades that are activated. Naphthoquinones are known to modulate ROS-sensitive pathways such as the mitogen-activated protein kinase (MAPK), protein kinase B (Akt), and signal transducer and activator of transcription 3 (STAT3) pathways. nih.gov
Interaction with Tumor Suppressors : Investigating the compound's effect on key tumor suppressor proteins like p53. Activation of the p53 pathway is a potential mechanism for the anticancer effects of some naphthoquinones, leading to cell cycle arrest and apoptosis. nih.gov
Enzyme Inhibition : Identifying specific enzymes that are inhibited by the compound. Naphthoquinones have been shown to inhibit various enzymes, including DNA topoisomerases, which are critical for cell replication, and cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. mdpi.comnih.gov
Advanced techniques such as proteomics, transcriptomics, and metabolomics will be instrumental in building a comprehensive picture of the cellular response to treatment with this compound, revealing its primary targets and off-target effects.
Green Chemistry Approaches in Naphthoquinone Synthesis
The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are becoming increasingly important in pharmaceutical manufacturing. semanticscholar.org Traditional methods for synthesizing naphthoquinone derivatives often rely on hazardous reagents and organic solvents. rsc.org For example, the synthesis of many amino-substituted naphthoquinones starts with 2,3-dichloro-1,4-naphthoquinone, a halogenated precursor. semanticscholar.org
Future research will prioritize the development of sustainable synthetic routes for this compound and its analogs. Promising green chemistry strategies include:
One-Pot Syntheses : Developing multi-component reactions where reactants are combined in a single step to form the final product, which avoids the need for isolating intermediates and reduces solvent waste and energy consumption. nih.govscirp.org
Use of Green Catalysts : Employing environmentally friendly catalysts, such as enzymes (e.g., laccase) or reusable heteropolyacids, to replace toxic heavy metal reagents. rsc.orgscirp.org
Solvent-Free Reactions : Conducting reactions under solvent-free conditions or using greener solvents like water, which significantly reduces environmental impact. nih.gov
Microwave-Assisted Synthesis : Utilizing microwave irradiation to accelerate reaction times and improve yields, often with reduced energy consumption compared to conventional heating. rsc.org
By adopting these approaches, the synthesis of this important class of compounds can be made more efficient, cost-effective, and environmentally sustainable. rsc.org
| Approach | Description | Advantages | Reference Example |
|---|---|---|---|
| Traditional Synthesis | Multi-step synthesis often involving halogenated precursors and organic solvents. | Well-established and versatile. | Nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone. semanticscholar.org |
| One-Pot Diels-Alder | In situ generation of p-quinones from hydroquinones followed by a Diels-Alder reaction and oxidation. | High efficiency, reduced waste. rsc.org | Laccase-catalyzed synthesis in an aqueous medium. rsc.org |
| Multi-Component Reaction | Combining three or more reactants in a single vessel to form a complex product. | Simplicity, atom economy, reduced purification steps. nih.gov | In(OTf)3-catalyzed synthesis of indole-possessing naphthoquinones. nih.gov |
| Microwave-Assisted HDH | Metal-free hydrodehydroxylation (HDH) of lawsones using aqueous HI under microwave irradiation. | Rapid, high-yielding, uses bio-friendly reagents. rsc.org | Synthesis of 1,2- and 1,4-naphthoquinones from lawsones. rsc.org |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-chloro-3-(propylamino)naphthalene-1,4-dione?
The compound is typically synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with propylamine. Key steps include:
- Reacting equimolar amounts of 2,3-dichloro-1,4-naphthoquinone and propylamine in a polar aprotic solvent (e.g., DMF or methanol) under inert conditions.
- Monitoring reaction progress via TLC (e.g., petroleum ether/ethyl acetate, 9:1 v/v).
- Purification by recrystallization or column chromatography. Yield optimization requires temperature control (0–70°C) and anhydrous conditions to minimize side reactions .
Q. How can structural confirmation of the compound be achieved?
Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.2 ppm), NH (δ ~6.2 ppm), and propyl chain protons (δ 0.9–3.8 ppm). Absence of Cl-substituent coupling confirms substitution .
- HRMS : Molecular ion peaks at m/z ~277.0864 ([M−H]⁻) validate the molecular formula (C₁₃H₁₂ClNO₂).
- X-ray crystallography : Orthorhombic or monoclinic systems with intermolecular N–H···O hydrogen bonds (e.g., d(N–H···O) = 3.01 Å) confirm packing stability .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Anticancer screening : Cytotoxicity against HeLa, MCF-7, or A549 cell lines via MTT assay (reported IC₅₀ = 16.7–35.4 µM) .
- Antimicrobial testing : Disc diffusion or microdilution assays against Candida albicans or Staphylococcus aureus .
- Enzyme inhibition : Fluorometric assays for acetylcholinesterase (AChE) or monoamine oxidase (MAO-B) inhibition, relevant to neurodegenerative disease research .
Advanced Research Questions
Q. How does the propylamino substituent influence the compound’s mechanism of action in anticancer activity?
The propyl chain enhances lipid solubility, improving membrane permeability. SAR studies suggest:
- Electron-withdrawing effects : The chloro group at C2 stabilizes the quinone moiety, facilitating redox cycling and ROS generation in cancer cells .
- Hydrogen bonding : The NH group participates in DNA intercalation or enzyme binding (e.g., Topoisomerase-II inhibition) .
- Comparative studies with methyl or cyclohexyl analogs show longer alkyl chains (e.g., propyl) improve cytotoxicity but may reduce solubility .
Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?
- Disorder in substituents : Thiophene or propyl groups may exhibit positional disorder, requiring refinement with partial occupancy models (e.g., SHELXL) .
- Hydrogen bonding networks : Use Hirshfeld surface analysis to map interactions like N–H···O (≈130° angles) and π-π stacking (≈3.6 Å spacing) .
- Data collection : High-resolution Mo Kα radiation (λ = 0.71073 Å) and low-temperature (150 K) setups minimize thermal motion artifacts .
Q. How can conflicting cytotoxicity data (e.g., variable IC₅₀ values) be reconciled across studies?
Discrepancies may stem from:
- Assay conditions : Varying serum concentrations or incubation times alter drug uptake .
- Cell line heterogeneity : HeLa subclones differ in expression of drug transporters (e.g., P-gp) .
- Redox interference : Quinones may react with MTT reagents, necessitating validation via alternative assays (e.g., ATP bioluminescence) .
Q. What strategies optimize its pharmacokinetic profile for in vivo studies?
- Prodrug design : Esterification of the NH group to enhance oral bioavailability .
- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to improve aqueous solubility and reduce off-target toxicity .
- Metabolic stability : Liver microsome assays identify susceptibility to CYP450 oxidation, guiding structural modifications (e.g., fluorination) .
Methodological Notes
- Data sources : Excluded non-peer-reviewed platforms (e.g., BenchChem). Relied on crystallographic data from Acta Crystallographica and bioactivity studies from RSC Advances .
- Contradictions : Highlighted variability in biological data necessitates standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
